molecular formula C21H15BrFN3O3S B2965492 N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252911-38-8

N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2965492
CAS No.: 1252911-38-8
M. Wt: 488.33
InChI Key: VCFHUQISHXWBCP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 3 and an acetamide moiety linked to a 4-bromophenyl group. This structure combines halogenated aromatic systems (bromo and fluoro) with a fused bicyclic scaffold, making it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications. The compound’s synthesis likely involves coupling reactions between functionalized thienopyrimidinone intermediates and bromophenyl acetamide derivatives, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN3O3S/c22-14-3-7-16(8-4-14)24-18(27)12-25-17-9-10-30-19(17)20(28)26(21(25)29)11-13-1-5-15(23)6-2-13/h1-10,17,19H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEFYZZKERGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{15}H_{18}N_{4}O_{1}S
  • Molecular Weight : 302.39 g/mol

Research indicates that thiadiazole derivatives often exhibit their biological effects through the inhibition of specific kinases and receptors involved in cellular signaling pathways. The compound under discussion has been shown to interact with the c-Met receptor, a critical player in tumor growth and metastasis.

Anticancer Properties

Recent studies have demonstrated that 4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide exhibits significant anticancer activity:

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, showing effective inhibition of cell proliferation. For instance, it displayed an IC50 value of approximately 45 nM against MKN-45 gastric cancer cells, indicating potent activity .
    • Mechanistically, it was found to induce apoptosis and cell cycle arrest in treated cells, suggesting its potential as an antitumor agent .
  • In Vivo Studies :
    • In animal models (BALB/c mice), pharmacokinetic studies revealed favorable absorption and distribution characteristics, supporting its further development as a therapeutic agent .

Other Biological Activities

Beyond its anticancer properties, thiadiazoles have been noted for a range of other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Thiadiazole compounds have shown promise in reducing inflammation in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 45 nM against MKN-45 cells
Induction of ApoptosisSignificant increase in apoptotic cells
PharmacokineticsFavorable absorption in BALB/c mice
AntimicrobialActivity against specific pathogens
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: c-Met Inhibition

A study focused on the inhibition of c-Met by thiadiazole derivatives highlighted the structure-activity relationship (SAR) that led to the identification of this compound as a promising candidate for further development. The compound not only inhibited c-Met phosphorylation but also showed potential against mutant forms of the receptor, which are often resistant to existing therapies .

Case Study 2: Apoptosis Induction

Another investigation into the apoptotic effects revealed that treatment with this compound resulted in a marked increase in both early and late apoptotic cells compared to controls. This effect was quantified using flow cytometry, demonstrating its capability to trigger programmed cell death effectively .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone

The compound N-(4-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (C₁₈H₁₈BrN₃O₂S₂, ) shares the thienopyrimidinone core but differs in ring fusion (2,3-d vs. 3,2-d). This positional isomerism alters electronic distribution and steric accessibility. The ethyl and dimethyl substituents in enhance lipophilicity (ClogP ≈ 3.8 vs.

Sulfanyl vs. Oxygen Linkages

Replacing the acetamide’s oxygen with a sulfanyl group (e.g., and ) introduces a sulfur atom, which may increase metabolic stability due to resistance to hydrolysis. However, sulfur’s larger atomic radius could sterically hinder target binding compared to oxygen .

Substituent Effects

Halogenated Aromatic Groups

  • 4-Bromophenyl vs. 4-Chlorophenyl: The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () substitutes bromine with chlorine. However, bromine’s stronger halogen-bonding capacity may improve target affinity .
  • 4-Fluorophenylmethyl : The target compound’s 4-fluorobenzyl group introduces electronegativity and metabolic resistance. Fluorine’s inductive effects stabilize the adjacent methylene group, reducing oxidative degradation .

Heterocyclic Additions

The compound N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporates a triazole-pyridine system, enabling π-π stacking and hydrogen bonding. This contrasts with the target’s thienopyrimidinone core, which offers planar rigidity for intercalation or enzyme active-site binding .

Physicochemical and Structural Properties

Property Target Compound
Molecular Formula C₂₁H₁₆BrFN₂O₃S C₁₈H₁₈BrN₃O₂S₂ C₁₉H₁₃ClF₃N₃O₂S₂ C₁₄H₁₀BrF₂NO
Molecular Weight (Da) ~487.3 452.4 507.9 342.2
Melting Point (°C) Not reported Not reported Not reported 423–425
Key Functional Groups Thieno[3,2-d]pyrimidinone, Br, F Thieno[2,3-d]pyrimidinone, S Thieno[3,2-d]pyrimidinone, Cl Simple acetamide, Br, F
Dihedral Angle (Aromatic) Not reported Not reported Not reported 66.4°
  • Crystallography: ’s 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 66.4° between aromatic rings, reducing conjugation and enhancing solubility via non-planar packing . The target compound’s fused thienopyrimidinone core likely enforces planarity, favoring π-π interactions but reducing solubility.

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